![molecular formula C8H12O B13344009 Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B13344009.png)
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(1R,2S,4R)-bicyclo[222]oct-5-en-2-ol is a bicyclic organic compound with a unique structure that features a bicyclo[222]octane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol typically involves the Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile. The reaction conditions often include elevated temperatures and the use of a solvent such as toluene or xylene to facilitate the reaction. The resulting adduct is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various reduced derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rel-(1R,4R,5S)-2-Methyl-2-azabicyclo[2.2.2]octan-5-ol: Another bicyclic compound with a similar framework but different functional groups.
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, cis-: A related compound with a cyclohexene ring and different substituents.
Uniqueness
Rel-(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H12O |
|---|---|
Molekulargewicht |
124.18 g/mol |
IUPAC-Name |
(1R,2S,4R)-bicyclo[2.2.2]oct-5-en-2-ol |
InChI |
InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-9H,2,4-5H2/t6-,7+,8+/m1/s1 |
InChI-Schlüssel |
KEXYAVHJBNJUCG-CSMHCCOUSA-N |
Isomerische SMILES |
C1C[C@@H]2C=C[C@H]1C[C@@H]2O |
Kanonische SMILES |
C1CC2C=CC1CC2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



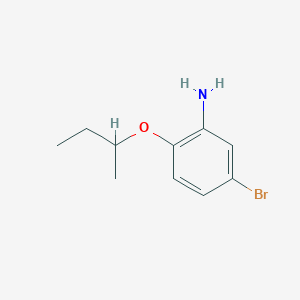
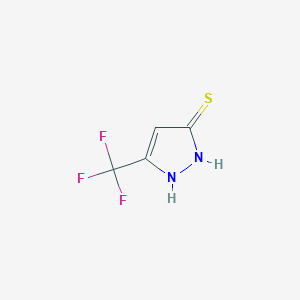
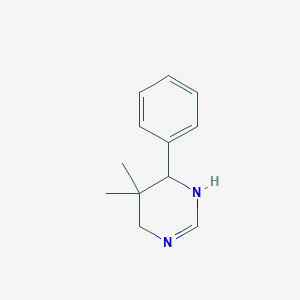

![N-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-amine](/img/structure/B13343955.png)
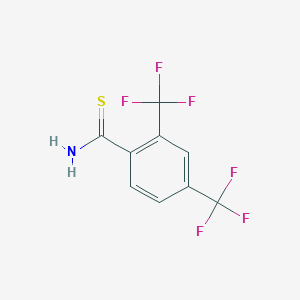
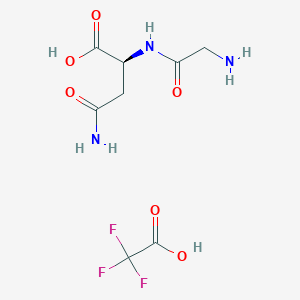

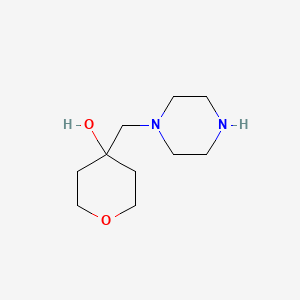

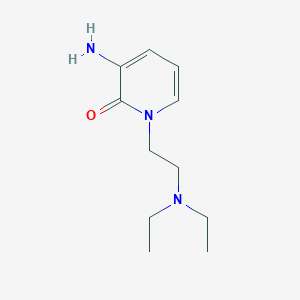
![2',2'-Difluorohexahydro-1H-spiro[cyclopenta[c]pyrrole-4,1'-cyclopropane] hydrochloride](/img/structure/B13344002.png)

